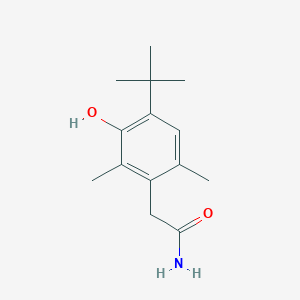

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide is a chemical entity that can be associated with a family of compounds known for their potential in various chemical reactions and applications. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide valuable insights into the behavior that might be expected from 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of hydroxyphenylacetamides with different reagents. For instance, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane to produce silylated derivatives, which are further transformed through transsilylation reactions . Similarly, the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines followed by debenzylation yields N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . These methods could potentially be adapted for the synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related acetamides has been extensively studied using techniques such as NMR spectroscopy, X-ray crystallography, and DFT methods . These studies reveal the conformational aspects of the molecules and the presence of intramolecular hydrogen bonds that can influence the stability and reactivity of the compounds. The molecular structure of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide would likely exhibit similar characteristics, such as a specific conformation and potential for hydrogen bonding.

Chemical Reactions Analysis

The electrochemical oxidation of related phenolic compounds has been shown to produce various products depending on the conditions and the nature of the substituents . For example, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol leads to products derived from phenoxy radicals or phenoxonium ions . These findings suggest that 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide could also undergo electrochemical reactions, potentially leading to interesting and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure and the nature of their substituents. The crystalline structure and hydrogen bonding patterns play a significant role in determining the melting points, solubility, and reactivity of these compounds . The properties of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide would be expected to follow similar trends, with the tert-butyl and hydroxy groups influencing its behavior in chemical environments.

Applications De Recherche Scientifique

Chemical Reactions and Structural Analyses

- A study explored the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative , leading to various hydrolysis products and by-products, demonstrating the compound's reactivity under different catalytic conditions (Rouchaud et al., 2010).

- Crystallographic analysis of a closely related compound, N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, revealed insights into molecular conformation and intermolecular hydrogen bonding, contributing to the understanding of structural characteristics of similar acetamide derivatives (Gowda et al., 2007).

Synthesis and Application

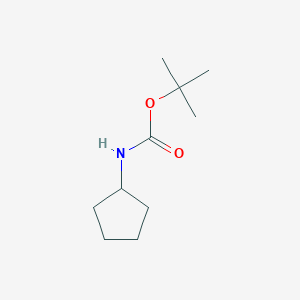

- The synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs was investigated for their anticonvulsant activity, indicating the potential therapeutic applications of related compounds (Pękala et al., 2011).

- Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase showcased the synthesis of N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, demonstrating the compound's utility in drug synthesis processes (Magadum & Yadav, 2018).

Material Science and Engineering

- The formation of different by-products in the formylation reaction of 2,4-dialkylphenol, due to steric effects, highlights the compound's role in synthesizing complex organic structures and its implications in material science (Huang et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVVIYVCJXDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)N)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605748 |

Source

|

| Record name | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

CAS RN |

55699-13-3 |

Source

|

| Record name | 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55699-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)